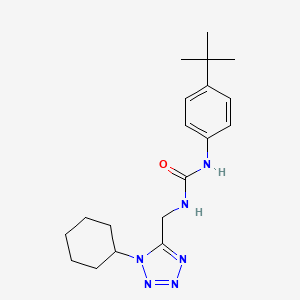
2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid” is a chemical compound with the CAS Number: 1373503-48-0 . It has a molecular weight of 150.13 . The IUPAC name for this compound is (3,3-difluorocyclobutyl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 229.0±10.0 °C and a predicted density of 1.29±0.1 g/cm3 . It has a pKa value of 4.72±0.10 (Predicted) . The compound is stored at 2-8°C .Applications De Recherche Scientifique
Chirality Recognition and Analysis
New chirality recognizing reagents for the determination of absolute stereochemistry and enantiomeric purity by NMR : This study introduces new chiral aryl methoxyacetic acids as reagents for recognizing the chirality of alcohols and amines through 1H-NMR and analyzing enantiomeric purity. These compounds, including derivatives similar to 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid, offer improved separation of NMR signals compared to standard reagents, enhancing the analysis of stereochemical properties in various compounds (Seco et al., 1994).
Advanced Oxidation Processes
Cobalt/Peracetic Acid Advanced Oxidation of Aromatic Organic Compounds by Acetylperoxyl Radical
: This research explores the activation of peracetic acid (PAA) by Co(II)/Co(III) to produce acetyloxyl and acetylperoxyl radicals for the degradation of aromatic organic compounds. The study provides insights into the reaction rates and efficiency of compound degradation, contributing to the development of advanced oxidation processes (AOPs) for pollutant management (Kim et al., 2020).
Fluorescent pH Probes
BODIPY-based hydroxyaryl derivatives as fluorescent pH probes : This study synthesizes new BODIPY dyes with phenolic or naphtholic subunits, which show significant fluorescence enhancement with changes in solution acidity. These dyes, related in structure to the topic compound, serve as fluorescent pH probes excitable with visible light, offering a novel tool for biochemical and medical research (Baruah et al., 2005).
Synthetic Methodology and Drug Development
Hydroxyl-Assisted Carbonylation of Alkenyltin Derivatives : This paper discusses the methoxycarbonylation of alkenyltin derivatives flanked by a hydroxyl group, a process relevant to the synthesis of complex molecules and pharmaceuticals. The methodology employs catalytic amounts of Pd(OAc)2 and showcases the compatibility with various functional groups, highlighting its applicability in synthesizing compounds like this compound (Sommer & Fuerstner, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-methoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-12-5(6(10)11)4-2-7(8,9)3-4/h4-5H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCZUUSZZJDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
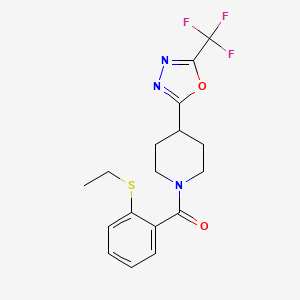


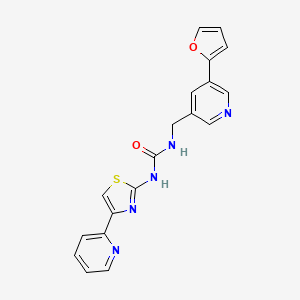
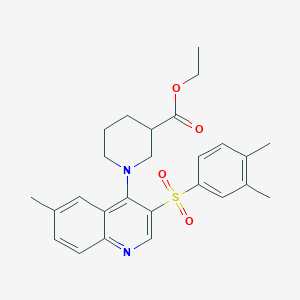
![2-[(2,2,7,7-Tetramethyl-tetrahydro-bis[1,3]dioxolo[4,5-b;4',5'-d]pyran-5-carbony](/img/structure/B2617252.png)

![3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2617259.png)
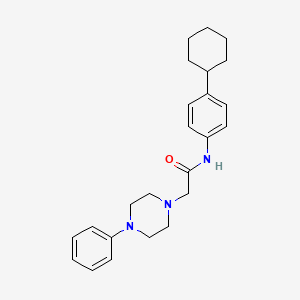

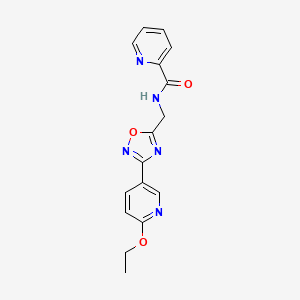
![N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2617265.png)

